molecular formula C11H15ClN2O2 B2550240 2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide CAS No. 2411293-32-6

2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide

Cat. No. B2550240
CAS RN: 2411293-32-6
M. Wt: 242.7
InChI Key: PEJLBCRLBNBJNA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide, also known as JNJ-1661010, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. This compound belongs to the class of pyridine derivatives and has a molecular weight of 295.79 g/mol.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. The inhibition of PDE10A leads to an increase in dopamine and cAMP levels, which has been shown to have therapeutic effects in various neurological disorders such as schizophrenia and Huntington's disease.
Biochemical and Physiological Effects
2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been shown to have neuroprotective effects by increasing the levels of dopamine and cAMP.

Advantages and Limitations for Lab Experiments

2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has a high purity, which makes it suitable for various experimental procedures. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide. One potential direction is to further investigate the compound's potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound. Finally, the development of analogs and derivatives of the compound may lead to the discovery of more potent and selective inhibitors with improved pharmacological properties.
Conclusion
2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide is a small molecule inhibitor that has potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide involves the reaction of 2-chloroethylamine hydrochloride with 2-methoxy-1-pyridin-2-yl-ethanone in the presence of sodium hydride. The resulting product is then treated with acetic anhydride to obtain the final compound. The purity of the compound can be determined by using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

2-Chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the pathogenesis of these diseases.

properties

IUPAC Name

2-chloro-N-(2-methoxy-1-pyridin-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-8(12)11(15)14-10(7-16-2)9-5-3-4-6-13-9/h3-6,8,10H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJLBCRLBNBJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(COC)C1=CC=CC=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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